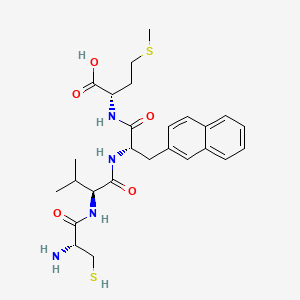

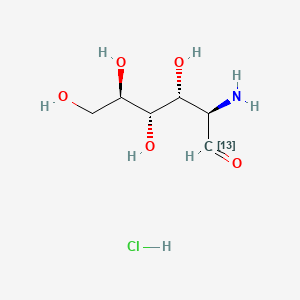

H-Cys-Val-2-Nal-Met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

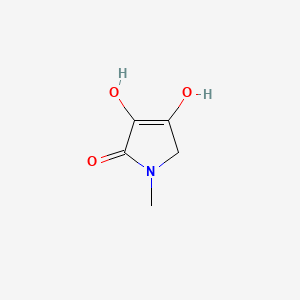

“H-Cys-Val-2-Nal-Met-OH” is a peptidomimetic derivative . It is also known as FTase Inhibitor III . This compound can be used to label short peptide sequences . It is a potent synthetic inhibitor of p21 ras farnesyltransferase (FTase; IC 50 = 12 nM) .

Molecular Structure Analysis

The molecular formula of “this compound” is C26H36N4O5S2 . The molecular weight is 548.72 . The SMILES string representation of the molecule is CSCCC@@H=O)NC(C@HNC(C@HC)NC(C@HN)=O)=O)=O .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (548.72), molecular formula (C26H36N4O5S2), and its SMILES string representation . It is a white solid .Applications De Recherche Scientifique

Application in Peptide Synthesis and Enzyme Analysis : A study by Tong et al. (2001) discussed the synthesis of a K-Ras-derived peptide, where a similar structure, H-Lys-Ser-Lys-Thr-Lys-Cys(farnesyl)-Val-Ile-Met-OH, was cleaved by the hRCE1 protease. This research is significant for understanding enzyme activity and for developing assays for inhibitor discovery (Tong et al., 2001).

High-Specific-Activity Labeling of Peptides : Boschi et al. (2001) described a method for incorporating bioactive peptides into a technetium-99m coordination complex, where H-Cys-Val-2-Nal-Met-OH was specifically mentioned. This approach is crucial for high-specific-activity labeling of small peptides, useful in medical imaging and diagnostics (Boschi et al., 2001).

Investigation of Peptide Oxidation : The oxidation of peptides similar to this compound, specifically methionine-valine and valine-methionine, was studied by Archirel et al. (2019). This research provides insights into the oxidative radiolysis process in water, contributing to our understanding of peptide stability and interactions (Archirel et al., 2019).

Binding to Non-Opioid Receptors : Navolotskaya et al. (2001) researched synthetic peptide fragments, including a structure similar to this compound, which showed the ability to inhibit specific binding of β-endorphin to T lymphocytes. This is important for understanding immune system interactions and potential therapeutic applications (Navolotskaya et al., 2001).

Mécanisme D'action

“H-Cys-Val-2-Nal-Met-OH” acts as a potent synthetic inhibitor of p21 ras farnesyltransferase (FTase; IC 50 = 12 nM) . It’s worth noting that many tetrapeptide “inhibitors” of p21 ras FTase are known, most act instead as competitive substrates. This compound is not farnesylated and is thus a true inhibitor .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSWNVHTKOMLQ-CMOCDZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658614 |

Source

|

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158022-12-9 |

Source

|

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)